4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride
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Overview
Description
4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 4-chloroaniline with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid (4-chloro-benzylidene)-hydrazide
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline is unique due to its specific structural features, such as the presence of both chloro and pyrazole groups. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.2ClH/c1-6-11(7(2)15-14-6)9-5-8(13)3-4-10(9)12;;/h3-5H,13H2,1-2H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNUSKBQJRCHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=C(C=CC(=C2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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